

# strategies to prevent use of prohibited medications in omarigliptin trials

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## Compound of Interest

Compound Name: Omarigliptin

Cat. No.: B609743

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## Technical Support Center: Ensuring Protocol Adherence in Clinical Trials

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to prevent the use of prohibited medications in clinical trials, with a specific focus on experiences from **omarigliptin** trials.

## Troubleshooting Guides

### Issue: Unexpected or Inconsistent Efficacy Results

If your clinical trial is producing unexpected or inconsistent efficacy results, consider the possibility of undisclosed use of prohibited medications by participants. A notable case involved an **omarigliptin** monotherapy trial where unexpected efficacy findings led to the discovery of widespread metformin use among participants, ultimately invalidating the trial's results.<sup>[1][2]</sup>

### Troubleshooting Steps:

- **Review Participant Data:** Scrutinize glycemic parameters and other relevant biomarkers for patterns that deviate from the expected effects of the investigational product and placebo. In the **omarigliptin** trial, this included levels of glycosylated hemoglobin (HbA1c), 2-hour post-meal glucose, and fasting plasma glucose.<sup>[1]</sup>

- **Conduct Unannounced Drug Screening:** If feasible and ethically approved, perform targeted or random screening for prohibited medications in stored biological samples (e.g., blood, urine). The **omarigliptin** investigation measured drug levels of both **omarigliptin** and metformin in blood samples.[\[1\]](#)[\[2\]](#)
- **Interview Participants:** Conduct non-judgmental interviews with participants to inquire about the use of any outside medications, including over-the-counter drugs and supplements.
- **Analyze by Subgroups:** If prohibited medication use is identified, stratify the analysis by users and non-users to assess the impact on the study outcomes. In the **omarigliptin** trial, metformin was used by a higher percentage of patients in the placebo group (57%) compared to the **omarigliptin** group (29%).[\[1\]](#)[\[2\]](#)

#### Issue: Protocol Deviations Related to Concomitant Medications

Protocol deviations involving the use of prohibited concomitant medications are a common challenge in clinical trials.[\[3\]](#)[\[4\]](#) These deviations can impact patient safety and data integrity.

#### Troubleshooting Steps:

- **Root Cause Analysis:** Investigate the reasons for the protocol deviation. Was it intentional or unintentional? Was the participant aware of the prohibition? Was the site staff's communication clear?
- **Impact Assessment:** Determine the potential effect of the prohibited medication on the trial's endpoints and the participant's safety. Consider potential drug-drug interactions.[\[5\]](#)[\[6\]](#)
- **Reporting and Documentation:** Report the protocol deviation to the sponsor and the Institutional Review Board (IRB) or Ethics Committee (EC) in accordance with the study protocol and regulatory requirements.[\[5\]](#)[\[7\]](#)
- **Corrective and Preventive Actions (CAPA):** Develop and implement a CAPA plan to prevent similar deviations from occurring in the future. This may include retraining site staff, re-educating participants, or revising study materials.

## Frequently Asked Questions (FAQs)

Q1: What are prohibited medications in the context of a clinical trial?

A1: Prohibited medications are drugs or substances that are explicitly forbidden for use by participants during a clinical trial. The list of prohibited medications is defined in the study protocol and is based on the potential for these substances to interfere with the investigational product's efficacy or safety assessment, or to pose a risk to the participant.[4][8]

Q2: Why is it critical to prevent the use of prohibited medications?

A2: The use of prohibited medications can introduce confounding factors that obscure the true effect of the investigational drug, potentially leading to erroneous conclusions about its efficacy and safety.[1][2] It can also create safety risks for participants due to unforeseen drug interactions.[5][6]

Q3: What was the key issue discovered in the **omarigliptin** monotherapy trial regarding prohibited medication?

A3: A significant number of participants in an **omarigliptin** monotherapy trial were found to be secretly taking metformin, an antihyperglycemic agent that was prohibited by the protocol. This undisclosed use of metformin was a major confounding factor that invalidated the results of the trial.[1][2]

Q4: What proactive strategies can be implemented to prevent the use of prohibited medications?

A4:

- **Thorough Participant Education:** Clearly and repeatedly communicate the list of prohibited medications and the reasons for their restriction during the informed consent process and at each study visit.[9]
- **Comprehensive Screening:** During the screening phase, meticulously review each potential participant's medical history and current medication use.
- **Regular Reminders:** Provide participants with a wallet card or a mobile app listing the prohibited medications for easy reference.

- **Open Communication:** Foster a trusting relationship between participants and study staff to encourage open disclosure of any medication use.

Q5: What reactive measures can be taken if the use of a prohibited medication is suspected or confirmed?

A5:

- **Drug Screening:** Implement random or for-cause screening for prohibited substances in biological samples.
- **Data Monitoring:** Closely monitor clinical and laboratory data for any unexpected results that could indicate the use of a prohibited medication.
- **Protocol Deviation Management:** Follow a predefined process for documenting, reporting, and managing protocol deviations related to prohibited medication use.[\[3\]](#)[\[7\]](#)

## Data Presentation

Table 1: Prohibited Metformin Use in the **Omarigliptin** Monotherapy Trial[\[1\]](#)[\[2\]](#)

Group	Number of Patients with Samples	Number of Patients Using Metformin	Percentage of Patients Using Metformin
Omarigliptin	48	14	29%
Placebo	44	25	57%
Total	92	39	42.4%

## Experimental Protocols

### Methodology for Detection of Prohibited Medications in Biological Samples

This protocol provides a general framework for the detection of prohibited substances, such as metformin, in plasma or urine samples. Specific parameters will need to be optimized based on the analyte and the available laboratory equipment.

Objective: To identify and quantify the presence of prohibited medications in participant samples.

Materials:

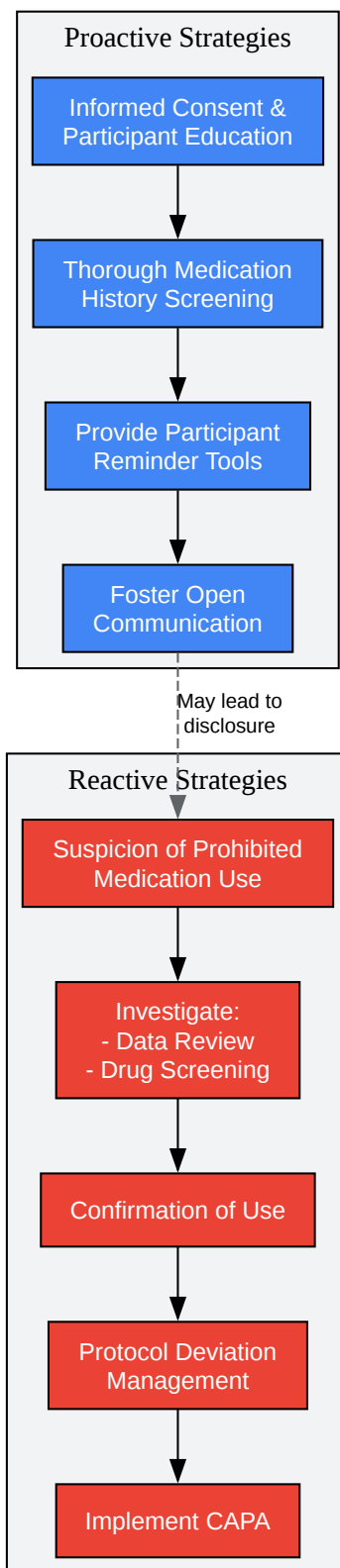
- High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
- Analytical column appropriate for the analyte of interest
- Reference standards for the prohibited medication(s)
- Solvents and reagents of appropriate purity
- Participant plasma or urine samples

Procedure:

- Sample Preparation:
  - Thaw frozen samples at room temperature.
  - Perform protein precipitation by adding a solvent like acetonitrile or methanol to the plasma samples.
  - Vortex and centrifuge the samples to pellet the precipitated proteins.
  - Collect the supernatant for analysis. Urine samples may require dilution but often need less extensive preparation.
- Chromatographic Analysis:
  - Inject the prepared sample onto the HPLC or LC-MS/MS system.
  - Separate the analyte of interest from other components in the sample using a suitable mobile phase and gradient on the analytical column.
- Detection and Quantification:

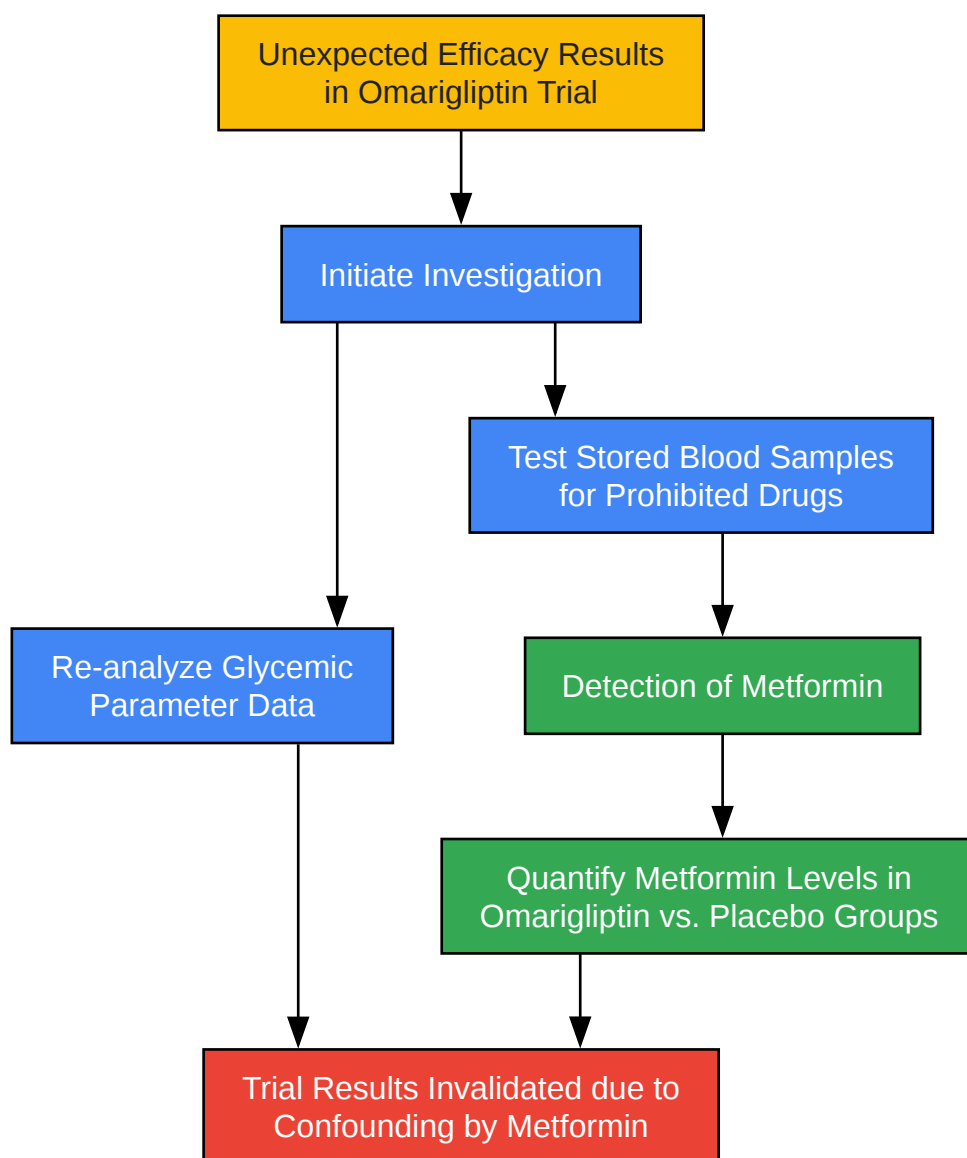
- Detect the analyte using a UV detector (HPLC) or a mass spectrometer (LC-MS/MS).
- Identify the analyte by comparing its retention time and/or mass-to-charge ratio to that of the reference standard.
- Quantify the amount of the analyte in the sample by comparing the peak area or height to a calibration curve generated from the reference standards.
- Data Analysis and Reporting:
  - Analyze the data to determine the concentration of the prohibited medication in each sample.
  - Report the findings, noting any concentrations above the lower limit of quantification.

## Visualizations



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Caption: Workflow for managing prohibited medication use in clinical trials.



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Caption: Logical flow of the investigation in the **omarigliptin** trial.

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